molecular formula C8H8BrCl2NO B15147074 2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride

2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride

Cat. No.: B15147074
M. Wt: 284.96 g/mol
InChI Key: FBONKJMSBMRONE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-bromo-4-hydroxy-5-methoxyphenyl)ethanone hydrochloride
  • 2-Amino-5-bromopyrimidine
  • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride

Uniqueness

2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H8BrCl2NO

Molecular Weight

284.96 g/mol

IUPAC Name

2-amino-1-(2-bromo-5-chlorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7BrClNO.ClH/c9-7-2-1-5(10)3-6(7)8(12)4-11;/h1-3H,4,11H2;1H

InChI Key

FBONKJMSBMRONE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CN)Br.Cl

Origin of Product

United States

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